N,N'-Bis(2-hydroxybenzyl)ethylenediamine

Description

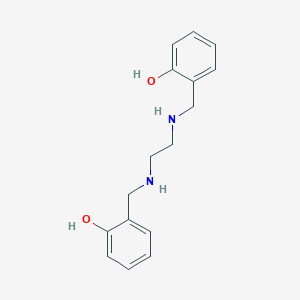

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXJCXPSODAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276766 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18653-98-0 | |

| Record name | 18653-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) and its derivatives. HBED is a potent hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺), making it a significant molecule in the study and treatment of iron overload disorders. Its derivatives are being explored for various applications, including radiopharmaceuticals for diagnostic imaging and therapy.

Synthetic Methodologies

Two primary synthetic routes for the preparation of HBED and its derivatives have been established. The first involves the hydrolysis of an amide precursor, while the second is a more direct approach utilizing N,N'-ethylenediamine-diacetic acid (EDDA). A third approach, reductive amination, has also been effectively employed.

Route 1: Hydrolysis of this compound-N,N'-diacetamide (HBEDDA)

This method involves the initial synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine, which is then converted to the diamide derivative, HBEDDA, through a reaction with formaldehyde and hydrogen cyanide. The subsequent hydrolysis of HBEDDA yields HBED. This hydrolysis can be catalyzed by metal ions such as copper(II) or, more efficiently, iron(III).[1][2] The iron(III)-catalyzed hydrolysis is reported to be rapid and complete.[2]

Route 2: Reaction of N,N'-Ethylenediamine-diacetic Acid (EDDA) with Phenols and Formaldehyde

A more direct and widely used method involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted or unsubstituted phenol and formaldehyde.[2][3] This approach is versatile and allows for the synthesis of various HBED derivatives by using different phenolic starting materials.[4]

Route 3: Reductive Amination

This process involves the reductive amination of glyoxylic acid with a salan-type compound, which is the reduced form of the Schiff base derived from salicylaldehyde and ethylenediamine.[1][5] This method has been shown to produce good yields of HBED and its derivatives.[1]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of HBED and one of its derivatives, illustrating the practical application of the synthetic routes described above.

Protocol 1: Synthesis of N,N'-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic Acid Hydrochloride Trihydrate (via Reductive Amination)

This protocol is adapted from a patented procedure and demonstrates the synthesis of a methylated HBED derivative.[5]

Step 1: Preparation of the Salan Compound

-

Condense 5-methylsalicylaldehyde with ethylenediamine to form the corresponding salen compound.

-

Reduce the salen compound to the salan compound. This two-step process is reported to have a total yield of 92%.[5]

Step 2: Reductive Amination

-

Isolate the salan product from the reaction mixture.

-

Carry out the reductive amination in water using a 50% aqueous solution of glyoxylic acid and tributylamine at a molar ratio of salan compound:glyoxylic acid:tributylamine of 1:3:3.

-

Perform the reaction for 48 hours under 45 atm of hydrogen pressure in the presence of 1.5% by weight of a Raney Nickel (Ra-Ni) catalyst with respect to the salan compound.

-

The reported yield of the final product is 75%.[5]

Protocol 2: Synthesis of N,N'-Bis(3,5-dimethyl-2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid (via EDDA method)

This protocol details the synthesis of a dimethylated HBED derivative using the EDDA synthetic route.[4]

-

To a 100-mL three-neck flask equipped with a nitrogen source, thermometer, magnetic stirrer, heating mantle, and electrodes, add 7 mL of 30% NaOH solution and 15 mL of methanol.

-

Add 4.4 g (0.025 mol) of ethylenediamine-N,N-diacetic acid (EDDA) and 12.2 g of 2,4-dimethylphenol (0.10 mol) dissolved in 12 mL of methanol.

-

Adjust the initial pH of 10.9 to 8.2 by adding 10% HCl.

-

Heat the reaction mixture to reflux.

-

Add 8.1 g of 37% formaldehyde solution (0.10 mol) in 24 mL of methanol dropwise with stirring, while controlling the pH at 8.0.

-

Continue heating at reflux for a total of 5 hours.

-

Cool the mixture to room temperature.

-

Adjust the pH to 9.0 with NaOH solution to precipitate the product.

-

Filter the precipitate and dry it in a vacuum oven at 70°C overnight.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of HBED and its derivatives from various sources.

| Product | Synthetic Route | Key Reagents | Reaction Time | Pressure | Catalyst | Yield | Reference |

| This compound-N,N'-diacetic acid monohydrochloride trihydrate | Reductive Amination | Ethylenediamine, Salicylaldehyde, Glyoxylic acid | 15 h | 10 atm H₂ | - | 84% | [1] |

| This compound-N,N'-diacetic acid monohydrochloride trihydrate | Reductive Amination | Ethylenediamine | 12 h (crystallization) | - | - | 78% | [1] |

| N,N'-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride trihydrate | Reductive Amination | 5-methylsalicylaldehyde, Ethylenediamine, Glyoxylic acid | 48 h | 45 atm H₂ | Ra-Ni | 75% | [1][5] |

| N,N'-Bis(5-carboxy-2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride trihydrate | Reductive Amination | Salan compound, Glyoxylic acid, Tributylamine | 35 h | 45 atm H₂ | Ra-Ni | 37% | [1][5] |

| HBED-CC-tris(tert-butyl ester) | Multi-step | Methyl 3-(3-formyl-4-hydroxyphenyl)propanoate, tert-butyl (2-aminoethyl)carbamate | 1 h (step 1) | - | - | 33.4% |

Characterization

The synthesized HBED and its derivatives are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Visualizing Synthetic Workflows and Mechanism of Action

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the two primary synthetic routes for HBED.

Mechanism of Action: Iron Chelation and Mitigation of Oxidative Stress

HBED's primary therapeutic application stems from its ability to chelate excess iron, thereby preventing iron-mediated oxidative stress. In conditions of iron overload, labile iron can participate in the Fenton reaction, generating highly toxic hydroxyl radicals. HBED sequesters this iron, forming a stable, excretable complex and thus inhibiting this damaging pathway.

Applications in Drug Development

The primary application of HBED is in the treatment of iron overload conditions, such as thalassemia, where repeated blood transfusions lead to toxic iron accumulation.[6] Clinical studies have demonstrated its potential as an orally administered iron chelator.[6]

Furthermore, derivatives of HBED are gaining significant attention in the field of nuclear medicine. The ability of HBED and its analogues to form stable complexes with radiometals, particularly Gallium-68 (⁶⁸Ga), has led to the development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[7][8] These agents can be conjugated to targeting moieties, such as antibodies or peptides, to visualize specific biological targets like tumors. The HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) derivative is a notable example that has been extensively studied for this purpose.[7][8]

Conclusion

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes, each offering advantages depending on the desired scale and specific derivative. The well-established iron-chelating properties of HBED, coupled with the emerging applications of its derivatives in radiopharmacy, underscore the continued importance of this compound in medicinal chemistry and drug development. This guide provides a foundational resource for researchers and professionals working with this versatile chelating agent.

References

- 1. WO2009037235A1 - A process for the preparation of this compound-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. EP2039679A1 - A process for the preparation of this compound-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 6. Results from a phase I clinical trial of HBED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and evaluation of 68Ga labelled monomeric and dimeric quinazoline derivatives of the HBED-CC chelator targeting the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating agent and synthetic precursor. The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.

Chemical and Physical Properties

This compound, also known as H₄SALEN, is a solid, off-white crystalline compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [3] |

| Molecular Weight | 272.34 g/mol | [3] |

| Melting Point | 118-120 °C | |

| Boiling Point | 462.3±35.0 °C (Predicted) | [4] |

| Density | 1.181±0.06 g/cm³ (Predicted) | [4] |

| Physical Form | Off-white crystalline solid | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Insoluble in water and non-polar solvents like benzene. | [5] |

| Storage Conditions | Store at 2-8°C, protected from light. |

Experimental Protocols

Synthesis via Reductive Amination

A common method for the synthesis of this compound involves the reductive amination of salicylaldehyde with ethylenediamine.[6]

Materials:

-

Ethylenediamine

-

Salicylaldehyde

-

Ethanol (or other suitable polar solvent)

-

Hydrogen Gas (H₂)

-

Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) catalyst

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine in ethanol. Add salicylaldehyde portionwise to the solution. The molar ratio of ethylenediamine to salicylaldehyde should be approximately 1:2. Heat the mixture at 50-60°C for 1-2 hours to facilitate the formation of the Schiff base intermediate (salen).

-

Hydrogenation: Transfer the reaction mixture to an autoclave. Add a catalytic amount (1-5% by weight with respect to the Schiff base) of Pd/C or Ra-Ni.

-

Reaction: Purge the autoclave with an inert gas, such as argon, and then introduce hydrogen gas to a pressure of 2 to 50 atm. Heat the reaction mixture to 60°C and maintain for 12 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white to off-white solid.[6]

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

The ¹H NMR spectrum provides structural confirmation of the molecule. The expected chemical shifts (in δ, ppm) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are:

-

Aromatic Protons (Ar-H): Multiplets in the range of 6.7-7.3 ppm.

-

Hydroxyl Protons (OH): A broad singlet, the position of which is concentration and solvent dependent.

-

Benzyl Protons (Ar-CH₂-N): A singlet around 3.8-4.0 ppm.

-

Ethylenediamine Protons (-N-CH₂-CH₂-N-): A singlet around 2.8-3.0 ppm.

-

Amine Protons (NH): A broad singlet, which may exchange with D₂O.

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands (in cm⁻¹) are expected at:

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1000-1350 cm⁻¹ region.

Biological Activity and Cellular Effects

While this compound itself has not been extensively studied for its biological activity, its derivatives have shown notable cytotoxic effects against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. These derivatives have been observed to induce cell cycle arrest and apoptosis, likely through the induction of mitochondrial membrane potential loss.

Logical Diagram: Cellular Effects of this compound Derivatives

Caption: A diagram showing the cytotoxic effects of the compound's derivatives on cancer cells.

References

- 1. EP2039679B1 - A process for the preparation of this compound-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 2. strem.com [strem.com]

- 3. This compound | 18653-98-0 [chemicalbook.com]

- 4. This compound CAS#: 18653-98-0 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. WO2009037235A1 - A process for the preparation of this compound-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]

Formation of metal complexes with N,N'-Bis(2-hydroxybenzyl)ethylenediamine.

An In-depth Technical Guide to the Formation of Metal Complexes with N,N'-Bis(2-hydroxybenzyl)ethylenediamine (H₂salen)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly referred to as H₂salen or salen, is a highly versatile tetradentate Schiff base ligand. Synthesized through the condensation of salicylaldehyde and ethylenediamine, it readily forms stable complexes with a wide array of transition metal ions.[1][2] These metal-salen complexes are of significant interest due to their diverse applications in catalysis, materials science, and particularly in medicine as potential therapeutic agents.[3][4] Their biological activities, including anticancer and antibacterial properties, are often attributed to the coordinated metal center, which can be fine-tuned by modifying the ligand structure.[2][5] This guide provides a comprehensive overview of the synthesis, characterization, and thermodynamics of H₂salen metal complex formation, with a focus on experimental protocols and quantitative data relevant to researchers in drug development.

Synthesis of H₂salen Ligand and its Metal Complexes

The formation of H₂salen metal complexes is a two-step process: first, the synthesis of the Schiff base ligand, followed by its reaction with a suitable metal salt.

Experimental Protocol: Synthesis of H₂salen Ligand

The H₂salen ligand is synthesized via a condensation reaction between two equivalents of salicylaldehyde and one equivalent of ethylenediamine.[1]

Materials:

-

Salicylaldehyde (2 equivalents)

-

Ethylenediamine (1 equivalent)

-

95% Ethanol

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 30 mmol of salicylaldehyde in 30 mL of 95% ethanol.

-

Place the flask on a magnetic stirrer at room temperature.

-

While stirring, slowly add 15 mmol of ethylenediamine to the solution.

-

A yellow solid should form almost immediately. Continue stirring the mixture for an additional 10-15 minutes.

-

Cool the flask in an ice bath to maximize precipitation.

-

Collect the yellow crystalline product by filtration and wash it with a small amount of ice-cold ethanol.

-

Dry the product under vacuum or in a desiccator. The yield is typically high.

Experimental Protocol: General Synthesis of Metal-H₂salen Complexes

Metal-salen complexes are generally prepared by reacting the H₂salen ligand with a metal salt in a 1:1 molar ratio in an appropriate solvent.[2] The choice of metal salt (e.g., acetate, chloride) and solvent can influence the crystalline form and properties of the final complex.[6]

Materials:

-

H₂salen ligand (1 equivalent)

-

Metal(II) acetate hydrate (e.g., Ni(CH₃COO)₂·4H₂O, Cu(CH₃COO)₂·H₂O, Co(CH₃COO)₂·4H₂O) (1 equivalent)

-

Ethanol or Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the H₂salen ligand in hot ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal(II) acetate hydrate in ethanol (or water for some salts like cobalt acetate).[6]

-

Add the metal salt solution dropwise to the stirring H₂salen solution.

-

A precipitate of the metal complex should form. The color will vary depending on the metal ion (e.g., red for Ni(II), green for Cu(II), brown/red for Co(II)).[2][3][6]

-

Attach a reflux condenser and heat the mixture at reflux for 1-2 hours to ensure the reaction goes to completion.[2]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the solid product by filtration, wash with cold ethanol, and then diethyl ether.

-

Dry the final complex in a desiccator or vacuum oven.

Note on Air-Sensitive Complexes : Some complexes, like Co(II)-salen, are sensitive to air and can oxidize.[6] Their synthesis should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[2][6]

Synthesis and Chelation Workflow

The following diagram illustrates the general workflow for the synthesis of the H₂salen ligand and its subsequent chelation with a metal ion.

Caption: Workflow for H₂salen ligand synthesis and metal complex formation.

Characterization of H₂salen Complexes

A combination of spectroscopic and analytical techniques is required to confirm the formation of the complex and elucidate its structure.

Key Experimental Protocols for Characterization

-

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. The key spectral changes to observe are:

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the diamagnetic complexes (e.g., Ni(II) square planar) and confirm the ligand structure. The disappearance of the phenolic -OH proton signal is a key indicator of deprotonation and complexation.[1]

-

Elemental Analysis (C, H, N): Determines the empirical formula of the complex, confirming the metal-to-ligand ratio.[2][3]

-

Molar Conductivity Measurements: Used to determine if the complex is an electrolyte or non-electrolyte in solution. Low conductivity values in solvents like DMSO or DMF suggest a neutral, non-electrolytic complex.[4]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can confirm the presence of coordinated or hydrated water molecules.[3]

Characterization Workflow Diagram

The following diagram outlines the typical workflow for the structural characterization of a newly synthesized Metal-H₂salen complex.

Caption: Workflow for the characterization of Metal-H₂salen complexes.

Quantitative Data on Complex Formation

The stability and thermodynamics of complex formation are critical for understanding the behavior of these complexes in solution, which is essential for drug development. The stability constant (Kf) is a measure of the strength of the interaction between the metal ion and the ligand.

Thermodynamic Parameters

Thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide insight into the spontaneity and driving forces of the complexation reaction. These can be determined from the temperature dependence of the stability constant. A study on the complexation of Ni²⁺ with H₂salen in an acetonitrile-water binary mixture showed that the reaction is entropy-driven.[9]

Table 1: Thermodynamic Data for [Ni(salen)] Complex Formation in Acetonitrile/Water (60% AN) at Different Temperatures [9]

| Temperature (°C) | log Kf | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 25 | 4.85 | -27.68 | 28.32 | 187.82 |

| 30 | 4.98 | -28.91 | 28.32 | 188.88 |

| 35 | 5.12 | -30.22 | 28.32 | 190.03 |

| 40 | 5.25 | -31.52 | 28.32 | 190.98 |

Data extracted from a conductometric study. The positive ΔH and large positive ΔS suggest that the reaction is endothermic and driven by a significant increase in entropy, likely due to the release of solvent molecules from the coordination spheres of the ion and ligand upon complexation.

Stability of Complexes

The tetradentate nature of H₂salen, forming three stable chelate rings with the metal ion, leads to high stability.[7] The stability generally follows the Irving-Williams series for divalent metal ions. Studies have shown that Cu(salen) is thermodynamically more stable than analogous complexes with more flexible ligand backbones, such as those derived from propylenediamine (salpn).[8][10]

Relevance to Drug Development

Metal-salen complexes have been extensively investigated for their biological activities. The chelation of the metal ion can enhance the therapeutic properties of the ligand.[2]

Anticancer Activity

Certain derivatives of bis(2-hydroxybenzyl)ethylenediamine have demonstrated significant cytotoxic activity against human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3).[11] The proposed mechanism involves the induction of cell cycle arrest and a loss of mitochondrial membrane potential, leading to apoptosis.[11] Computational docking studies have also been used to predict the interactions of these metal complexes with biological targets like histone deacetylases (HDACs) and kinases, which are crucial in cancer progression.[12]

Proposed Mechanism of Cytotoxicity

The following diagram illustrates a potential pathway for the anticancer action of these compounds, based on reported experimental findings.

Caption: Proposed mechanism of anticancer activity for H₂salen derivatives.

Antibacterial Activity

Metal-H₂salen complexes often exhibit greater antibacterial activity than the free H₂salen ligand.[2][5] According to Overtone's concept and Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membrane of bacteria, where it can interfere with normal cellular processes.[2]

Conclusion

This compound (H₂salen) is a foundational ligand in coordination chemistry, enabling the synthesis of a vast range of stable metal complexes. The straightforward synthetic protocols, coupled with the ability to tune the properties of the resulting complexes, make them highly attractive for research. The significant biological activities reported for these compounds, particularly in the realm of anticancer and antibacterial applications, underscore their potential in drug development. This guide provides the fundamental experimental and quantitative framework necessary for researchers to explore and harness the potential of these versatile molecules.

References

- 1. books.rsc.org [books.rsc.org]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. journalajocs.com [journalajocs.com]

- 6. people.umass.edu [people.umass.edu]

- 7. medcraveonline.com [medcraveonline.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N'-ethylen-bis (salicylaldimine) and Ni(N,N'-propylen-bis(salicylaldimine)) [scielo.org.za]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating ligand, plays a significant role in coordination chemistry and has potential applications in various fields, including medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for the rational design of novel compounds and for elucidating structure-activity relationships. This technical guide provides a comprehensive overview of the structural characterization of this compound, presenting key data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis and characterization are also included to facilitate its application in research and development.

Introduction

This compound, also known as H4SALEN, is a tetradentate ligand featuring two phenolic hydroxyl groups and two secondary amine functionalities. The presence of these donor atoms allows for the formation of stable complexes with a variety of metal ions. The structural rigidity and electronic properties of the ligand can be fine-tuned through modifications of the aromatic rings or the ethylenediamine backbone, making it an attractive scaffold for the development of catalysts, sensors, and therapeutic agents. This guide aims to provide a detailed repository of the structural and spectroscopic data of the parent ligand, this compound.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 658992.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Empirical Formula | C₁₆H₂₀N₂O₂ |

| Formula Weight | 272.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(2) |

| c (Å) | 16.876(4) |

| α (°) | 90 |

| β (°) | 98.98(3) |

| γ (°) | 90 |

| Volume (ų) | 1425.0(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.269 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 584 |

Selected Bond Lengths and Angles

Key intramolecular distances and angles are presented in the tables below, providing insight into the molecular geometry.

Table 2.1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(1)-C(1) | 1.365(2) |

| O(2)-C(16) | 1.367(2) |

| N(1)-C(7) | 1.468(2) |

| N(1)-C(8) | 1.469(2) |

| N(2)-C(9) | 1.467(2) |

| N(2)-C(10) | 1.470(2) |

| C(8)-C(9) | 1.518(3) |

Table 2.2: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(7)-N(1)-C(8) | 111.8(2) |

| C(9)-N(2)-C(10) | 111.5(2) |

| N(1)-C(8)-C(9) | 110.1(2) |

| N(2)-C(9)-C(8) | 110.3(2) |

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the molecule in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the molecular structure in solution. The following data were obtained in deuterated chloroform (CDCl₃).

Table 3.1: ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.20 - 6.70 | m | - |

| Ar-CH₂-N | 3.85 | s | - |

| N-CH₂-CH₂-N | 2.80 | s | - |

| N-H | 2.50 (br s) | s | - |

| O-H | 9.50 (br s) | s | - |

Table 3.2: ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 157.5, 122.0 |

| Ar-CH | 129.0, 128.5, 119.0, 116.0 |

| Ar-CH₂-N | 53.0 |

| N-CH₂-CH₂-N | 48.0 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

Table 3.3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H stretch (phenolic) | Broad, Strong |

| 3300 - 3100 | N-H stretch (secondary amine) | Medium |

| 3050 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600, 1490, 1450 | C=C stretch (aromatic) | Strong |

| 1260 | C-O stretch (phenolic) | Strong |

| 1100 | C-N stretch | Medium |

Experimental Protocols

Synthesis of this compound

Materials:

-

Salicylaldehyde

-

Ethylenediamine

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Schiff Base Formation: Dissolve salicylaldehyde (2.0 equivalents) in ethanol in a round-bottom flask. To this solution, add ethylenediamine (1.0 equivalent) dropwise with stirring. The reaction mixture will turn yellow, and a precipitate may form. Heat the mixture to reflux for 2 hours.

-

Reduction of the Schiff Base: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium borohydride (4.0 equivalents) in methanol. Slowly add the sodium borohydride solution to the Schiff base mixture. Stir the reaction at room temperature for 3 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to pH ~2. This will precipitate the product. Filter the white solid and wash it with cold water.

-

Purification: Dissolve the crude product in a minimum amount of dilute NaOH solution. Reprecipitate the product by adding dilute HCl until the pH is neutral. Filter the purified white solid, wash it with water and then with diethyl ether. Dry the product under vacuum.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as an ethanol/water mixture. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample is dissolved in an appropriate deuterated solvent, typically CDCl₃, with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualizations

Molecular Structure

Caption: 2D representation of the molecular structure.

Synthesis Workflow

Caption: Flowchart of the synthetic procedure.

Conclusion

This technical guide provides a consolidated resource for the structural and spectroscopic characterization of this compound. The presented data and experimental protocols are intended to support researchers in the fields of coordination chemistry, medicinal chemistry, and materials science in their efforts to utilize this versatile ligand for the development of new and innovative applications. The detailed characterization serves as a fundamental baseline for future studies on its coordination complexes and their potential functionalities.

Spectroscopic Analysis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a key chelating agent with significant interest in medicinal and materials chemistry. The guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines detailed experimental protocols for acquiring this data, and illustrates the analytical workflow.

Introduction

This compound, often referred to as H₂salen or a related salan-type ligand, is a tetradentate ligand known for its ability to form stable complexes with various metal ions. Its structure, featuring two phenolic hydroxyl groups and two secondary amine functionalities bridged by an ethylene backbone, makes it a versatile building block in coordination chemistry and a subject of interest for applications ranging from catalysis to medicinal imaging and therapy. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of this compound and its derivatives.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic analyses of this compound. This data is compiled based on the known functional groups of the molecule and spectral data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

| Protons | Expected Chemical Shift (δ) | Multiplicity | Notes |

| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| Aromatic C-H | 6.7 - 7.2 | Multiplet | The four protons on each aromatic ring will exhibit complex splitting patterns. |

| Benzyl -CH₂- | ~3.8 | Singlet | Protons of the methylene groups attached to the aromatic rings. |

| Ethylene -CH₂CH₂- | ~2.8 | Singlet | Protons of the ethylene bridge. |

| Amine -NH- | 2.0 - 4.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | Expected Chemical Shift (δ) | Notes |

| Aromatic C-OH | 155 - 160 | Carbon attached to the hydroxyl group. |

| Aromatic C-H | 115 - 130 | Aromatic carbons bearing hydrogen atoms. |

| Aromatic C (quaternary) | 120 - 125 | Quaternary carbon in the aromatic ring not attached to the hydroxyl group. |

| Benzyl -CH₂- | 50 - 55 | Methylene carbons attached to the aromatic rings. |

| Ethylene -CH₂CH₂- | 45 - 50 | Carbons of the ethylene bridge. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (in cm⁻¹)

| Functional Group | Expected Frequency Range | Intensity | Vibration Mode |

| O-H (phenolic) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (secondary amine) | 3300 - 3500 | Medium, Sharp | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| C-O (phenolic) | 1150 - 1250 | Strong | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima (λ_max in nm)

| Electronic Transition | Expected λ_max | Solvent | Notes |

| π → π | ~280 | Ethanol or Methanol | Associated with the aromatic rings. |

| n → π | ~320 | Ethanol or Methanol | Associated with the phenolic hydroxyl groups and nitrogen lone pairs. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this compound due to its polarity and ability to dissolve compounds with hydroxyl and amine groups).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder for KBr pellets.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule (O-H, N-H, C-H aromatic, C-H aliphatic, C=C aromatic, C-N, C-O).

-

Compare the obtained spectrum with the expected frequencies to confirm the presence of these functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent.

-

From the stock solution, prepare a dilute solution (e.g., in the range of 10⁻⁵ to 10⁻⁴ M) that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the UV-Vis spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.

Solubility Profile of N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, a versatile chelating agent. Due to a scarcity of published quantitative solubility data for this specific compound, this document focuses on qualitative solubility information inferred from synthetic procedures and provides detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound, also known as H₂salen reduced form, is a tetradentate ligand widely used in coordination chemistry. Its ability to form stable complexes with various metal ions makes it a valuable compound in catalysis, materials science, and as a precursor for more complex chelating agents like this compound-N,N'-diacetic acid (HBED). Understanding its solubility in different solvents is critical for its application in synthesis, purification, and formulation.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Context/Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | Mentioned as a solvent for a related diamide in a synthesis that leads to the diacetic acid derivative of this compound. |

| Ethanol | Soluble | Used as a solvent for the synthesis of related Schiff base ligands and for the recrystallization of this compound derivatives. |

| Water | Insoluble (presumed) | As a poly-aromatic organic compound without significant ionizable groups at neutral pH, it is expected to have very low solubility in water. |

| Diethyl Ether | Sparingly Soluble | Often used as a wash solvent in the final steps of synthesis, suggesting the compound is not highly soluble in it. |

| Methanol | Soluble (likely) | Given its structural similarity to ethanol and its common use as a solvent for polar organic molecules, solubility is expected. |

| Dimethylformamide (DMF) | Soluble (likely) | As a polar aprotic solvent with strong solvating capabilities for a wide range of organic compounds, it is a probable solvent. |

| Acetone | Sparingly Soluble (likely) | Its polarity is intermediate, and it may be suitable for washing or short-term dissolution, but high solubility is not guaranteed. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following outlines a general method for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Alternatively, for a more precise measurement, prepare a calibration curve of this compound in the chosen solvent using HPLC or UV-Vis spectrophotometry.

-

Dilute an accurately measured volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, qualitative assessments indicate its solubility in polar organic solvents such as DMSO and ethanol. For researchers requiring precise solubility values for applications in drug development, catalysis, or material science, the provided experimental protocol offers a robust method for in-house determination. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical science community.

Unveiling the Potential of N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) Derivatives in Oncology: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel and effective cancer therapeutics, a class of compounds known as N,N'-Bis(2-hydroxybenzyl)ethylenediamine (HBED) derivatives is emerging as a promising area of investigation. This technical guide provides an in-depth analysis of the potential applications of these derivatives in cancer research, with a particular focus on their cytotoxic effects and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Executive Summary

Recent in vitro studies have highlighted the significant cytotoxic potential of specific halogenated derivatives of this compound (HBED) against a range of human cancer cell lines. Notably, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride have demonstrated potent activity in lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The primary mechanisms of action identified to date involve the induction of cell cycle arrest and the disruption of mitochondrial function, ultimately leading to apoptotic cell death. This guide will synthesize the available quantitative data, provide detailed experimental methodologies, and elucidate the known signaling pathways involved.

Cytotoxicity of Halogenated HBED Derivatives

The cytotoxic activity of two lead compounds, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (herein referred to as Compound 7) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (herein referred to as Compound 8), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 7 | A549 | Lung Carcinoma | Data not available in abstract |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available in abstract | |

| PC3 | Prostate Adenocarcinoma | Data not available in abstract | |

| Compound 8 | A549 | Lung Carcinoma | Data not available in abstract |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available in abstract | |

| PC3 | Prostate Adenocarcinoma | Data not available in abstract | |

| Quantitative data on IC50 values requires access to the full-text scientific literature. |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The anticancer activity of these HBED derivatives is attributed to their ability to interfere with critical cellular processes, namely cell cycle progression and the induction of programmed cell death (apoptosis).

Induction of Cell Cycle Arrest

Treatment of cancer cells with Compounds 7 and 8 has been shown to cause a significant perturbation of the normal cell cycle distribution.[1] Flow cytometric analysis reveals an accumulation of cells in specific phases of the cell cycle, suggesting an arrest at key checkpoints.[1] This disruption prevents the cancer cells from proliferating uncontrollably.

| Compound | Cell Line | Effect on Cell Cycle |

| Compound 7 | A549, MDA-MB-231, PC3 | Causes cell cycle arrest at different phases.[1] |

| Compound 8 | A549, MDA-MB-231, PC3 | Causes cell cycle arrest at different phases.[1] |

| Specific quantitative data on the percentage of cells in each phase of the cell cycle following treatment is pending access to full-text articles. |

Induction of Apoptosis via the Mitochondrial Pathway

A key event in the mechanism of action of these HBED derivatives is the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial dysfunction.

A hallmark of early apoptosis is the depolarization of the mitochondrial membrane. Treatment with Compounds 7 and 8 leads to a significant loss of mitochondrial membrane potential (ΔΨm) in cancer cells.[1] This disruption of mitochondrial function is a critical step that commits the cell to apoptosis.

| Compound | Cell Line | Effect on Mitochondrial Membrane Potential (ΔΨm) |

| Compound 7 | A549, MDA-MB-231, PC3 | Induces loss of mitochondrial membrane potential.[1] |

| Compound 8 | A549, MDA-MB-231, PC3 | Induces loss of mitochondrial membrane potential.[1] |

| Quantitative measurements of the decrease in ΔΨm are needed from detailed study reports. |

The loss of mitochondrial membrane potential is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm and subsequent activation of the caspase cascade. While the specific involvement of Bcl-2 family proteins and the activation of specific caspases by these HBED derivatives have not yet been fully elucidated in the available literature, the observed loss of mitochondrial integrity strongly implicates these downstream events.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and the experimental procedures used to investigate these compounds, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of HBED derivatives.

Cell Viability Assessment: Crystal Violet Assay

Objective: To determine the cytotoxic effect of HBED derivatives on cancer cell lines and to calculate the IC50 values.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231, PC3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

HBED derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixing solution: 4% paraformaldehyde in PBS or 100% methanol

-

Crystal Violet solution (0.5% w/v in 25% methanol)

-

Solubilizing solution: 1% Sodium Dodecyl Sulfate (SDS) in PBS

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the HBED derivatives in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate the plate for 24-72 hours.

-

Gently wash the cells twice with 200 µL of PBS.

-

Fix the cells by adding 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

-

Remove the fixing solution and wash the plates gently with water. Allow the plates to air dry.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates with water to remove the excess stain and allow them to air dry.

-

Add 100 µL of 1% SDS solution to each well to solubilize the stained cells.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with HBED derivatives.

Materials:

-

Cancer cells treated with HBED derivatives

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of HBED derivatives for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Measurement of Mitochondrial Membrane Potential (ΔΨm): Rhodamine-123 Staining

Objective: To assess the effect of HBED derivatives on the mitochondrial membrane potential of cancer cells.

Materials:

-

Cancer cells treated with HBED derivatives

-

Rhodamine-123 stock solution (e.g., 1 mg/mL in DMSO)

-

Complete culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in 6-well plates or on coverslips and treat with HBED derivatives for the specified duration.

-

Add Rhodamine-123 to the culture medium to a final concentration of 1-5 µM.

-

Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.

-

Harvest the cells (if using flow cytometry) or wash the coverslips with PBS.

-

For flow cytometry, resuspend the cells in PBS and analyze immediately. For fluorescence microscopy, mount the coverslips and observe under a microscope with appropriate filters for green fluorescence.

-

A decrease in fluorescence intensity compared to untreated control cells indicates a loss of mitochondrial membrane potential.

Future Directions and Conclusion

The preliminary findings on the anticancer properties of halogenated this compound derivatives are encouraging. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines warrants further investigation. Future research should focus on:

-

Elucidating Detailed Molecular Mechanisms: Identifying the specific proteins involved in the cell cycle arrest (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family members, caspases) will provide a more complete understanding of their mode of action.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety profile of these compounds in a whole-organism context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of HBED derivatives will help in optimizing the lead compounds for improved potency and reduced toxicity.

References

In-depth Technical Guide: Antimicrobial and Antifungal Activities of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives. It includes a summary of their activity, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.

Core Concepts and Activity

This compound serves as a versatile scaffold for the development of novel antimicrobial agents. Research has demonstrated that derivatives of this compound, particularly those with halogen substitutions on the phenyl rings, exhibit significant activity against a range of pathogenic bacteria. The core structure allows for modifications that can enhance potency and broaden the spectrum of activity.

Antimicrobial Activity

Studies have shown that specific halogenated derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria. The most notable activity has been observed with 5-bromo and 5-chloro substituted compounds.[1][2]

Table 1: Quantitative Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | LC50 (μM) |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 140 |

| Pseudomonas aeruginosa | 86 | |

| Salmonella enterica | 11.6 | |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 287 |

| Pseudomonas aeruginosa | 138 | |

| Salmonella enterica | 8.79 |

Data sourced from Musa et al.[1][2]

The data indicates that these compounds are particularly effective against Salmonella enterica. The bromo-substituted derivative generally shows lower LC50 values, suggesting higher potency compared to the chloro-substituted analog against S. aureus and P. aeruginosa.[1][2]

Antifungal Activity

Currently, there is a limited amount of publicly available data specifically detailing the antifungal activity of this compound derivatives. While the broader class of ethylenediamine derivatives has been investigated for antifungal properties, specific Minimum Inhibitory Concentration (MIC) values for the this compound core are not well-documented in existing literature. Further research is required to fully elucidate the antifungal potential of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.

Synthesis of N,N'-Bis(2-hydroxy-5-halobenzyl)-1,2-ethanediamine Derivatives

This protocol describes a two-step synthesis involving the formation of a Schiff base intermediate followed by its reduction.

Step 1: Synthesis of Schiff's Bases (Imines)

-

Reactants: Substituted salicylaldehyde (2 equivalents) and ethylenediamine (1 equivalent).

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve the substituted salicylaldehyde in ethanol.

-

Add ethylenediamine to the solution.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

The Schiff base product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the product in a desiccator.

-

Step 2: Reduction of Schiff's Bases to this compound Derivatives

-

Reactants: Schiff's base from Step 1 and Sodium borohydride (NaBH₄).

-

Solvent: Ethanol.

-

Procedure:

-

Suspend the Schiff's base in ethanol.

-

Add sodium borohydride to the suspension portion-wise while stirring.

-

Continue stirring at room temperature for 2-3 hours after the addition is complete.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the Schiff base is consumed.

-

Slowly add water to quench the excess sodium borohydride.

-

The reduced product will precipitate. Collect the solid by vacuum filtration.

-

Wash the product with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.

-

Diagram 1: Synthesis Workflow

Caption: General synthesis workflow for this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for LC50 Determination

This protocol is adapted from the methodology described by Musa et al. to determine the Lethal Concentration 50 (LC50).[2]

-

Bacterial Strain Preparation:

-

Inoculate a single colony of the test bacterium (S. aureus, P. aeruginosa, or S. enterica) into a suitable broth (e.g., Luria-Bertani broth).

-

Incubate overnight at 37°C with agitation.

-

Dilute the overnight culture in fresh broth to achieve a standardized inoculum density (approximately 1-5 x 10^5 CFU/mL).

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of LC50:

-

After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.

-

Alternatively, visual turbidity can be assessed.

-

The LC50 is the concentration of the compound that causes a 50% reduction in bacterial growth compared to the positive control. This can be calculated using statistical software by plotting the percentage of growth inhibition against the compound concentration.

-

Diagram 2: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the LC50 of antimicrobial compounds.

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

While specific data for the target compounds is lacking, the following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) against fungal pathogens, based on CLSI guidelines.

-

Fungal Strain Preparation:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) until sufficient growth or sporulation is observed.

-

Prepare a standardized inoculum suspension in a suitable medium (e.g., RPMI-1640) according to CLSI standards.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions in the test medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well.

-

Include appropriate controls (growth control, sterility control).

-

Incubate the plate under conditions suitable for the specific fungus (e.g., 35°C for 24-48 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density.

-

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on the structure and the known activities of related compounds, a plausible mechanism involves the disruption of the bacterial cell membrane integrity.

The ethylenediamine core and the hydroxyl groups of the benzyl moieties can act as chelating agents for essential metal cations (e.g., Mg²⁺, Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of the outer membrane in Gram-negative bacteria and the peptidoglycan layer in Gram-positive bacteria. The halogen substituents on the phenyl rings can increase the lipophilicity of the molecule, facilitating its interaction with and penetration of the bacterial cell membrane. This disruption of the membrane leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

Diagram 3: Proposed Antimicrobial Mechanism of Action

Caption: Proposed mechanism of antimicrobial action.

Conclusion and Future Directions

This compound derivatives, particularly those with halogen substitutions, represent a promising class of antimicrobial agents. The available data demonstrates their potent activity against clinically relevant bacteria. However, to advance these compounds towards therapeutic applications, further research is essential.

Key areas for future investigation include:

-

Expansion of the derivative library: Synthesis and screening of a wider range of derivatives with different substituents on the phenyl rings to establish a more comprehensive structure-activity relationship (SAR).

-

Antifungal activity screening: Systematic evaluation of the antifungal properties of these derivatives against a panel of pathogenic fungi to determine their potential as broad-spectrum antimicrobial agents.

-

Mechanism of action studies: Detailed investigations to elucidate the precise molecular targets and mechanisms of action, which will be crucial for optimizing their efficacy and overcoming potential resistance.

-

Toxicity and pharmacokinetic studies: In vitro and in vivo evaluation of the toxicity and ADME (absorption, distribution, metabolism, and excretion) properties of the most promising lead compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective treatments for infectious diseases.

References

N,N'-Bis(2-hydroxybenzyl)ethylenediamine: A Comprehensive Technical Guide for Coordination Chemistry in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxybenzyl)ethylenediamine, commonly referred to as H2salen or in its diacetic acid derivative form as HBED, is a versatile tetradentate ligand that has garnered significant attention in the field of coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has led to extensive research into the structural, spectroscopic, and reactive properties of its coordination compounds. These complexes have shown considerable promise in diverse applications, including catalysis, medicinal chemistry, and materials science. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound and its metal complexes, with a particular focus on its relevance to researchers and professionals in drug development.

Introduction

This compound is a Schiff base ligand, typically synthesized through the condensation reaction of salicylaldehyde and ethylenediamine.[1] The ligand possesses a flexible N2O2 donor set, allowing it to coordinate to metal ions in a square planar or distorted tetrahedral geometry. The resulting metal complexes, often referred to as salen-type complexes, exhibit a rich variety of chemical and physical properties that can be fine-tuned by modifying the ligand backbone or the coordinated metal ion.

The stability and well-defined stereochemistry of these complexes make them excellent candidates for catalysts in various organic transformations.[2] Furthermore, the biological activity of metal-salen complexes has been a subject of intense investigation. Their ability to interact with biological macromolecules such as DNA and proteins has led to their exploration as potential therapeutic agents, particularly in the field of oncology.[3] Derivatives of this ligand, such as N,N'-di(o-hydroxybenzyl) ethylenediamine-N,N'-diacetic acid (HBED), are also known for their strong iron-chelating properties.[3]

This guide will delve into the synthetic methodologies, spectral and structural characteristics, and key applications of this compound complexes, providing a valuable resource for researchers in both academia and industry.

Synthesis of this compound and its Metal Complexes

Synthesis of the Ligand (H2salen)

The synthesis of this compound (or its Schiff base analogue, N,N'-bis(salicylidene)ethylenediamine) is a straightforward condensation reaction.

Experimental Protocol:

-

Materials: Salicylaldehyde, ethylenediamine, ethanol.

-

Procedure:

-

Dissolve salicylaldehyde (2.0 equivalents) in ethanol in a round-bottom flask.

-

Add ethylenediamine (1.0 equivalent) dropwise to the salicylaldehyde solution while stirring.

-

Reflux the reaction mixture for 1-2 hours.[4]

-

Upon cooling, a yellow crystalline product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[5]

-

The product can be further purified by recrystallization from ethanol.[6]

-

Synthesis of Metal Complexes

The metal complexes of this compound are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol (General Procedure):

-

Materials: H2salen ligand, metal salt (e.g., Ni(OAc)2·4H2O, Cu(OAc)2·H2O, Co(OAc)2·4H2O), ethanol or methanol.

-

Procedure:

-

Dissolve the H2salen ligand in ethanol or methanol in a round-bottom flask and heat the solution.[4]

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

Reflux the reaction mixture for 2-4 hours.[5]

-

Allow the solution to cool to room temperature, which should result in the precipitation of the metal complex.

-

Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum.[5]

-

Structural and Spectroscopic Characterization

The structural and electronic properties of this compound metal complexes are crucial for understanding their reactivity and potential applications. These properties are typically investigated using a combination of X-ray crystallography and various spectroscopic techniques.

Crystallographic Data

X-ray diffraction studies provide precise information on bond lengths and angles within the metal complex, revealing the coordination geometry around the metal center.

| Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| Ni(II) | Distorted Square Planar | Ni-N: 1.868, Ni-O: 1.836 | N-Ni-O: 83.47 | [7] |